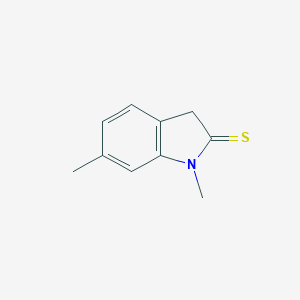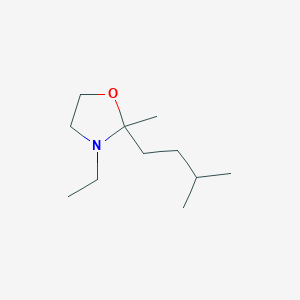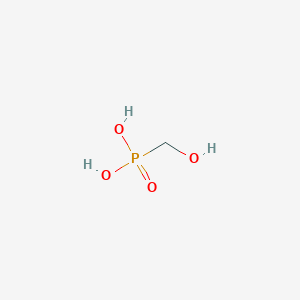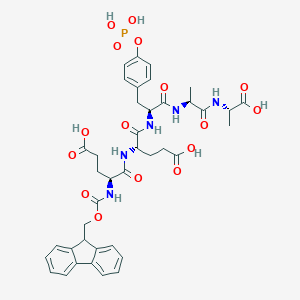
Fmoc-eey(P)AA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-eey(P)AA is a type of peptide that has gained significant attention in scientific research. It is a derivative of the natural amino acid tyrosine and is synthesized using Fmoc chemistry. Fmoc-eey(P)AA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of Fmoc-eey(P)AA is not fully understood. However, it is believed to work by binding to specific receptors in the body, which triggers a cascade of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
Fmoc-eey(P)AA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antimicrobial properties, making it effective against various types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fmoc-eey(P)AA in lab experiments include its unique biochemical and physiological effects, as well as its ease of synthesis. However, there are also some limitations to using Fmoc-eey(P)AA in lab experiments. One limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Fmoc-eey(P)AA. One direction is the development of new drugs based on its unique biochemical and physiological effects. Another direction is the study of its antimicrobial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-eey(P)AA and its potential applications in scientific research.
Conclusion:
In conclusion, Fmoc-eey(P)AA is a promising candidate for various applications in scientific research. Its unique biochemical and physiological effects make it a valuable tool for the study of various biological processes. While there are limitations to using Fmoc-eey(P)AA in lab experiments, its potential applications make it an exciting area of study for future research.
Métodos De Síntesis
Fmoc-eey(P)AA is synthesized using the Fmoc chemistry method. The synthesis process involves the protection of the amino group of tyrosine with a Fmoc group, followed by the phosphorylation of the hydroxyl group using phosphoric acid. The Fmoc group is then removed, and the peptide is purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
Fmoc-eey(P)AA has a wide range of applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. Fmoc-eey(P)AA has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Propiedades
Número CAS |
151957-36-7 |
|---|---|
Nombre del producto |
Fmoc-eey(P)AA |
Fórmula molecular |
C40H46N5O16P |
Peso molecular |
883.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |
Clave InChI |
GTADITZBYLFJRH-LKBHVWHPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Secuencia |
EEXAA |
Sinónimos |
FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



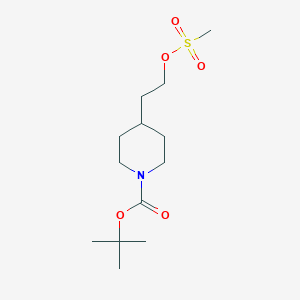
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
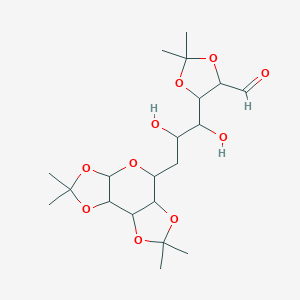
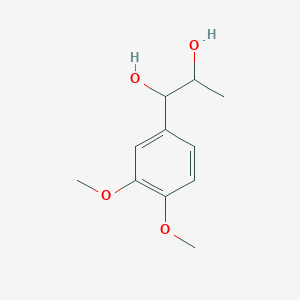
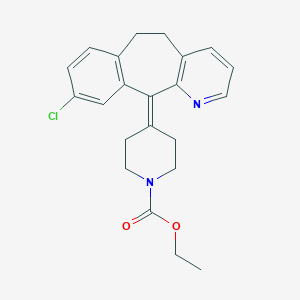
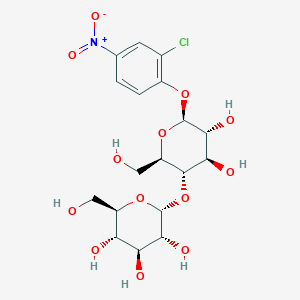
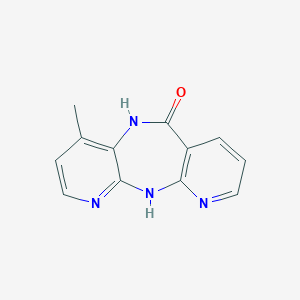
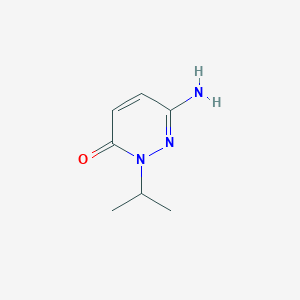

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
